molecular formula C76H124O39 B1631264 Clematiunicinoside E CAS No. 916649-92-8

Clematiunicinoside E

Cat. No. B1631264
M. Wt: 1661.8 g/mol
InChI Key: FICAKDVNAHFTMY-JYHFIEJESA-N
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Description

Clematiunicinoside E is a monodesmosidic saponin extracted from the rhizomes of Clematis chinensis . It has potent inhibitory activities against the enzyme α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism .


Synthesis Analysis

Clematiunicinoside E is extracted from the rhizomes of Clematis chinensis . The extraction process involves a series of hydrolysis reactions with various solvents to isolate its active compound .


Molecular Structure Analysis

The molecular formula of Clematiunicinoside E is C76H124O39 . Its molecular weight is 1661.79 g/mol . The structure of Clematiunicinoside E is complex, involving multiple rings and functional groups .


Chemical Reactions Analysis

The extraction process for Clematiunicinoside E is carried out through a series of hydrolysis reactions with various solvents to isolate its active compound . This active form can be used as an ingredient in medicines to treat diabetes mellitus type 2, hyperglycemia, and dyslipidemia .


Physical And Chemical Properties Analysis

Clematiunicinoside E is a powder . It is soluble in solvents like DMSO, Pyridine, Methanol, and Ethanol .

Scientific Research Applications

Cytotoxic Activities

Clematiunicinoside E, along with other compounds from Clematis uncinata, has been studied for its potential cytotoxic activities. Research has found that certain compounds from Clematis uncinata, including clematiunicinoside E, exhibit inhibitory effects on human cervical cancer cells (Caski). This suggests a potential application in cancer research and therapy (Li et al., 2014).

Chemical Composition and Pharmacology

The genus Clematis, which includes Clematis uncinata, is known for its diverse chemical constituents and pharmacological properties. Studies have identified triterpene saponins, alkaloids, flavonoids, lignans, and steroids as major classes of chemical constituents. These compounds are associated with preliminary analgesic, anticancer, anti-inflammatory, diuretic, antiarthritis, hepatoprotective, hypotensive, and HIV-1 protease inhibitor activity studies. The medicinal potential of Clematis species, including their use in traditional medicine for various ailments, highlights the importance of compounds like clematiunicinoside E in pharmacological research (Chawla et al., 2012).

Pharmacological Activities of Clematis Species

Clematis species have been used traditionally for their various pharmacological activities. More than 200 compounds have been isolated from different Clematis species, demonstrating a wide range of pharmacological activities such as anti-inflammatory, anti-tumor, antimicrobial, and antioxidant activities. Clematiunicinoside E, as a part of this genus, may contribute to these observed activities and holds potential for further research (Lin et al., 2021).

Anti-inflammatory and Antinociceptive Activities

Investigations into Clematis terniflora DC., which may contain similar compounds to Clematiunicinoside E, have shown anti-inflammatory and antinociceptive activities in animal models. These findings support the traditional use of Clematis species in the treatment of inflammatory and pain-related conditions, suggesting a possible application area for Clematiunicinoside E (Chen et al., 2011).

Chemical and Biological Research

Extensive research into various Clematis species, including the study of their chemical compositions and biological effects, highlights the medicinal potential of compounds like Clematiunicinoside E. These studies emphasize the need for continued exploration of Clematis species to discover novel compounds with clinical utility, particularly in the areas of anti-inflammatory and anticancer research (Hao et al., 2013).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H124O39/c1-27-40(81)46(87)52(93)64(103-27)111-58-33(22-78)106-62(55(96)49(58)90)101-25-35-44(85)48(89)54(95)67(109-35)115-70(99)76-18-16-71(3,4)20-30(76)29-10-11-38-73(7)14-13-39(72(5,6)37(73)12-15-75(38,9)74(29,8)17-19-76)110-69-61(42(83)31(80)24-100-69)114-68-57(98)60(41(82)28(2)104-68)113-63-51(92)45(86)36(26-102-63)108-65-56(97)50(91)59(34(23-79)107-65)112-66-53(94)47(88)43(84)32(21-77)105-66/h10,27-28,30-69,77-98H,11-26H2,1-9H3/t27-,28-,30-,31-,32+,33+,34+,35+,36+,37-,38+,39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,73-,74+,75+,76-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAKDVNAHFTMY-JYHFIEJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H124O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309561
Record name Clematomandshurica saponin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1661.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clematiunicinoside E

CAS RN

916649-92-8
Record name Clematomandshurica saponin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916649-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clematomandshurica saponin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
SQ Jiang, ZJ Guo, T Pan, XX Xu, YN Yang… - … of Pharmaceutical and …, 2022 - Elsevier
… the content of Clematichinenoside AR was the highest and Clematiunicinoside E was the lowest (Fig. 3B). … As the oven temperature went up, the content of Clematiunicinoside E and …
Number of citations: 3 www.sciencedirect.com
SG Li, XJ Huang, MM Li, M Wang, RB Feng… - Chemical and …, 2014 - jstage.jst.go.jp
… Clematiunicinoside E (5) was isolated as an amorphous powder. The molecular formula of 5 was determined as C 76 H 124 O 39 by HR-ESI-MS spectrum (m/z 1659.7601 [M−H] − ; …
Number of citations: 18 www.jstage.jst.go.jp
H Song, J Lin, X Zhu, Q Chen - Journal of Separation Science, 2016 - Wiley Online Library
High‐speed countercurrent chromatography is a liquid–liquid separation chromatographic technique, which has the unique feature of eliminating irreversible adsorption using liquid …

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